N2-Ethyl-2'-deoxyguanosine

Overview

Description

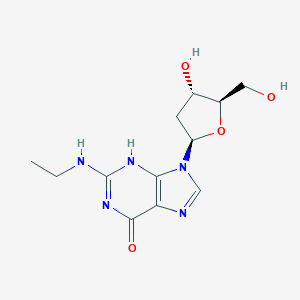

2’-Deoxy-N-ethylguanosine is a synthetic analog of the nucleoside deoxyguanosine, which is a building block of DNA. This compound is characterized by the presence of an ethyl group attached to the N2 position of the guanine ring and the absence of the 2’ hydroxyl group on the deoxyribose sugar.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N-ethylguanosine typically involves the alkylation of 2’-deoxyguanosine. The reaction is carried out by treating 2’-deoxyguanosine with an ethylating agent, such as ethyl iodide, in the presence of a base like sodium hydride. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing purification techniques like crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-N-ethylguanosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: The ethyl group can be substituted with other alkyl or functional groups to create analogs with varied biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are typically used.

Substitution: Various alkyl halides and bases are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a range of alkylated analogs.

Scientific Research Applications

2’-Deoxy-N-ethylguanosine has several scientific research applications:

Anticancer Research: It has been investigated for its potential to interfere with DNA replication and cell division, making it a candidate for anticancer therapies.

Antiviral Research: The compound is used to study the replication mechanisms of certain viruses.

DNA Labeling and Sequencing: Due to its unique chemical properties, 2’-Deoxy-N-ethylguanosine can be used for DNA labeling and sequencing.

Mechanism of Action

The primary mechanism of action of 2’-Deoxy-N-ethylguanosine involves its incorporation into DNA, where it competes with natural nucleosides. This competition disrupts DNA replication and can lead to mispairing during replication, causing DNA strand breaks and triggering cell death pathways. The N-ethylation and the absence of the 2’ hydroxyl group hinder the interaction of enzymes with the modified nucleoside, thereby disrupting DNA synthesis.

Comparison with Similar Compounds

2’-Deoxyguanosine: The natural nucleoside from which 2’-Deoxy-N-ethylguanosine is derived.

2’-Deoxy-N-methylguanosine: Another analog with a methyl group instead of an ethyl group.

2’-Deoxy-N-isopropylguanosine: An analog with an isopropyl group attached to the N2 position.

Uniqueness: 2’-Deoxy-N-ethylguanosine is unique due to its specific ethyl modification, which imparts distinct biological activities. Its ability to interfere with DNA replication and induce DNA damage makes it a valuable tool in both anticancer and antiviral research.

Biological Activity

N2-Ethyl-2'-deoxyguanosine (N2-Et-dG) is a significant DNA adduct formed through the reaction of acetaldehyde, a metabolite of ethanol, with the nucleoside deoxyguanosine. This compound has garnered attention due to its potential role in mutagenesis and carcinogenesis associated with alcohol consumption. This article explores the biological activity of N2-Et-dG, focusing on its mechanisms of action, mutagenic effects, and implications for cancer research.

Mechanism of Formation

N2-Et-dG is primarily formed when acetaldehyde reacts with DNA, leading to the modification of guanine bases. This reaction is particularly relevant in the context of ethanol metabolism, where acetaldehyde is produced as an intermediate. The formation of N2-Et-dG is indicative of DNA damage that can potentially lead to mutations if not repaired.

Inhibition of DNA Replication

Research indicates that N2-Et-dG primarily exerts its biological effects by blocking translesion DNA synthesis. In human cell studies, the presence of N2-Et-dG in DNA significantly reduced the yield of progeny plasmids after replication, demonstrating a replication-blocking effect . Specifically, when placed in a suppressor tRNA gene within a mutation reporting shuttle plasmid, N2-Et-dG was shown to induce frameshift mutations and single base deletions during replication processes.

Comparison with Other Adducts

In comparative studies with O6-ethyldeoxyguanosine (O6-Et-dG), N2-Et-dG displayed distinct mutagenic profiles. While both adducts were minimally mutagenic in isolation, their presence adjacent to deoxyuridines enhanced mutagenesis significantly—by 5-fold for N2-Et-dG compared to 22-fold for O6-Et-dG . The mutation spectrum for N2-Et-dG was characterized mainly by transversions and deletions, contrasting with the transitions observed with O6-Et-dG.

Quantification and Biomarker Potential

N2-Et-dG has been proposed as a potential biomarker for assessing the carcinogenic effects of alcohol consumption. Studies have successfully quantified this adduct in small-volume blood samples from both alcohol drinkers and abstainers. Results indicated that alcohol consumption correlates with increased levels of N2-Et-dG, suggesting its utility in understanding alcohol-related carcinogenesis . For instance, heavy drinkers exhibited significantly higher levels (5,270 fmol/micromol dGuo) compared to nondrinkers (2,690 fmol/micromol dGuo) in one study .

Case Study: Aldehyde Dehydrogenase Genotype Influence

A study involving aldehyde dehydrogenase 2 (ALDH2) knockout mice demonstrated that the formation of N2-Et-dG was markedly influenced by genetic factors related to alcohol metabolism. Mice deficient in ALDH2 had significantly higher levels of N2-ethylidene-2'-deoxyguanosine DNA adducts when fed ethanol compared to their ALDH2 proficient counterparts . This finding underscores the genetic predisposition affecting susceptibility to alcohol-induced DNA damage.

Case Study: Topoisomerase Interaction

Another study explored how N2-Et-dG affects topoisomerase I (Top1) activities. It was found that while Top1's nicking-closing activity remained unaffected by N2-Et-dG adducts, the presence of these adducts enhanced camptothecin-induced Top1 cleavage complexes depending on their position relative to Top1 cleavage sites . This suggests that N2-Et-dG may play a role in modulating drug interactions during cancer treatment.

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Formation | Reaction between acetaldehyde and deoxyguanosine; linked to ethanol metabolism |

| Biological Effects | Blocks translesion DNA synthesis; induces frameshift mutations and single base deletions |

| Mutagenic Profile | Primarily transversions and deletions; less mutagenic than O6-ethyldeoxyguanosine |

| Biomarker Potential | Higher levels detected in alcohol drinkers; correlates with risk assessment for alcohol-related cancers |

| Genetic Influence | ALDH2 genotype significantly affects adduct formation; higher levels in ALDH2 knockout mice |

| Interaction with Topoisomerase I | Enhances drug-induced cleavage complexes depending on adduct positioning |

Properties

IUPAC Name |

2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-2-13-12-15-10-9(11(20)16-12)14-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16,20)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKQFDULHQUWAV-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572443 | |

| Record name | 2'-Deoxy-N-ethylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101803-03-6 | |

| Record name | 2'-Deoxy-N-ethylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-Ethyl-2'-deoxyguanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.